NH2-Homoarg

Nitric oxide synthase Pan-NOS inhibition Cell-type selectivity

NH2-Homoarg, also designated NG-amino-L-homoarginine, ω-N-aminohomoarginine, or NAHA, is an Nω-substituted analogue of L-homoarginine. It functions as a broad-spectrum, non-selective inhibitor of nitric oxide synthase (NOS), blocking NO production across constitutive and inducible isoforms.

Molecular Formula C7H17N5O2
Molecular Weight 203.24 g/mol
CAS No. 139299-34-6
Cat. No. B160413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Homoarg
CAS139299-34-6
SynonymsN(G)-amino-L-homoarginine
NH2-Homoarg
omega-N-aminohomoarginine
Molecular FormulaC7H17N5O2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC(CCN=C(N)NN)CC(C(=O)O)N
InChIInChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1
InChIKeyAEGZIHWQMVJNQE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH2-Homoarg (CAS 139299-34-6): A Non-Selective Nitric Oxide Synthase Inhibitor for Research


NH2-Homoarg, also designated NG-amino-L-homoarginine, ω-N-aminohomoarginine, or NAHA, is an Nω-substituted analogue of L-homoarginine [1]. It functions as a broad-spectrum, non-selective inhibitor of nitric oxide synthase (NOS), blocking NO production across constitutive and inducible isoforms [2]. The compound bears a hydrazinoiminomethyl modification on the guanidino group of the homoarginine scaffold, resulting in a molecular formula of C7H17N5O2 (MW 203.24 g/mol) [3]. Unlike isoform-selective inhibitors, NH2-Homoarg exhibits inhibitory activity across multiple cell types, making it a valuable tool for studies requiring pan-NOS blockade or for elucidating NO-dependent pathways in complex biological systems.

Why NH2-Homoarg Cannot Be Replaced by Other NOS Inhibitors in Research


Arginine-based NOS inhibitors are not functionally interchangeable. NH2-Homoarg exhibits a distinct cell-selectivity profile compared to closely related compounds: NG-cyclopropyl-L-arginine is highly selective for constitutive NOS (IC50 0.55 µM in brain vs. 184-258 µM in macrophages/smooth muscle), whereas NH2-Homoarg blocks NO production across all cell types examined with IC50 values ranging from 6.6 to 26 µM [1]. Other widely used inhibitors like L-NNA (Nω-nitro-L-arginine) display irreversible binding and require specific transport systems for cellular uptake [2], while L-NAME (Nω-nitro-L-arginine methyl ester) demands esterase-mediated bioactivation to the free acid form [3]. These differences in selectivity, uptake mechanisms, and activation requirements mean that substituting one NOS inhibitor for another without empirical validation can produce misleading or irreproducible results. The following quantitative evidence clarifies exactly when NH2-Homoarg provides superior experimental utility.

Quantitative Differentiation: NH2-Homoarg vs. Closest NOS Inhibitor Comparators


Broad-Spectrum NOS Inhibition vs. Isoform-Selective NG-Cyclopropyl-L-arginine

NH2-Homoarg (NG-amino-L-homoarginine) demonstrates non-selective inhibition across constitutive and inducible NOS isoforms, in direct contrast to NG-cyclopropyl-L-arginine which exhibits pronounced selectivity for Ca2+/calmodulin-dependent NOS [1].

Nitric oxide synthase Pan-NOS inhibition Cell-type selectivity

Potency Comparison: NH2-Homoarg vs. L-NNA and L-NAME

NH2-Homoarg exhibits moderate inhibitory potency relative to widely used nitro-arginine analogs, positioning it as a tool for studies where ultra-potent inhibition may obscure nuanced NO-dependent signaling [1]. Cross-study data reveal L-NNA is substantially more potent on purified NOS, while L-NAME requires bioactivation and shows time-dependent potency increases [2].

NOS inhibitor potency IC50 L-NNA L-NAME

Functional Pathway Inhibition: NAHA Suppresses TNF-α-Driven IL-8 Promoter Activity

NH2-Homoarg (NAHA) has been quantitatively validated in a functional transcriptional assay distinct from direct NOS enzyme inhibition studies. This evidence demonstrates compound utility in dissecting NO-dependent gene regulation pathways [1].

Inflammation IL-8 Melanoma Transcriptional regulation

In Vivo Validation: NH2-Homoarg Activity in Endotoxic Shock Model

NH2-Homoarg demonstrated activity in an in vivo model of endotoxic shock, confirming that its in vitro NOS inhibitory profile translates to physiological systems. This in vivo validation is shared with the comparator NG-cyclopropyl-L-arginine [1].

In vivo efficacy Endotoxic shock Sepsis NOS inhibition

Optimal Use Cases for NH2-Homoarg Based on Quantitative Differentiation


Pan-NOS Blockade in Heterogeneous Cell Populations

When experimental systems contain mixed cell types with varying NOS isoform expression, NH2-Homoarg is preferred over selective inhibitors. Its IC50 range of 6.6-26 µM across brain, macrophage, and vascular smooth muscle cells [1] ensures consistent NOS blockade regardless of local isoform predominance. In contrast, NG-cyclopropyl-L-arginine would spare inducible NOS in macrophages and smooth muscle (IC50 184-258 µM), potentially confounding results.

NO-Dependent Transcriptional Regulation Studies

NH2-Homoarg (NAHA) has been specifically validated for studying NO-mediated transcriptional control. In human melanoma cells, it suppressed TNF-α-stimulated IL-8 promoter activity by 60%, with reversal by excess L-arginine confirming NOS-specific mechanism [2]. This makes NH2-Homoarg suitable for experiments linking NO production to NF-κB/NF-IL-6-driven gene expression in cancer and inflammation models.

In Vivo Systemic NOS Inhibition without Esterase Dependence

For in vivo studies requiring systemic NOS blockade, NH2-Homoarg offers an alternative to L-NAME that eliminates esterase-dependent bioactivation variability. L-NAME requires hydrolysis to L-NNA by cellular esterases before becoming fully active [3], introducing tissue-specific pharmacokinetic complexity. NH2-Homoarg's direct activity bypasses this step, and its in vivo efficacy has been confirmed in a rat endotoxic shock model [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-Homoarg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.